molecular formula C8H6I2O3 B1314980 Methyl 4-hydroxy-3,5-diiodobenzoate CAS No. 3337-66-4

Methyl 4-hydroxy-3,5-diiodobenzoate

Cat. No. B1314980
CAS RN: 3337-66-4
M. Wt: 403.94 g/mol
InChI Key: MBNGCRHTBSWFLS-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxy-3,5-diiodobenzoate” is a chemical compound with the molecular formula C8H6I2O3 . It is soluble in alcohol and ether, and slightly soluble in water .


Molecular Structure Analysis

The molecular weight of “Methyl 4-hydroxy-3,5-diiodobenzoate” is 403.94 . The InChI key is MBNGCRHTBSWFLS-UHFFFAOYSA-N . More detailed structural analysis would require specific spectroscopic data which is not available in the search results.


Physical And Chemical Properties Analysis

“Methyl 4-hydroxy-3,5-diiodobenzoate” is a white to light yellow powder or crystals . It has a molecular weight of 403.94 . It is soluble in alcohol and ether, and slightly soluble in water . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

  • Chemical Reagent : “Methyl 4-hydroxy-3,5-diiodobenzoate” is a chemical reagent, which means it is primarily used in chemical reactions to produce other chemicals .

  • Organic Synthesis : This compound could potentially be used in organic synthesis, which involves the construction of organic molecules through chemical reactions .

  • Biochemistry : In the field of biochemistry, this compound could be used to study biological processes .

  • Pharmaceutical Research : It could also be used in pharmaceutical research for drug development .

  • Laccase-catalysed Iodide Oxidation : One specific application mentioned is in the scheme of laccase-catalysed iodide oxidation .

  • Chemical Reagent : “Methyl 4-hydroxy-3,5-diiodobenzoate” is a chemical reagent, which means it is primarily used in chemical reactions to produce other chemicals .

  • Organic Synthesis : This compound could potentially be used in organic synthesis, which involves the construction of organic molecules through chemical reactions .

  • Biochemistry : In the field of biochemistry, this compound could be used to study biological processes .

  • Pharmaceutical Research : It could also be used in pharmaceutical research for drug development .

  • Laccase-catalysed Iodide Oxidation : One specific application mentioned is in the scheme of laccase-catalysed iodide oxidation .

Safety And Hazards

“Methyl 4-hydroxy-3,5-diiodobenzoate” is classified with the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

methyl 4-hydroxy-3,5-diiodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6I2O3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNGCRHTBSWFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6I2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480456
Record name Methyl 4-hydroxy-3,5-diiodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-3,5-diiodobenzoate

CAS RN

3337-66-4
Record name Methyl 4-hydroxy-3,5-diiodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirring solution of 3,5-diiodo-4-hydroxybenzoic acid (10.00 g, 25.65 mmol) in dry methanol (250 mL) was added TiCl4 (1.41 mL, 12.82 mmol) in one lot. The reaction was stirred at reflux for 6 h and was then stirred at room temperature for 24 h. The mixture was concentrated down and the residue was taken up in diethyl ether and filtered through a plug of silica gel. The filtrate was concentrated down and the residue was recrystallized from hot methanol to give 7.84 g (76%) of the ester as white crystalline needles. 1H NMR (DMSO-d6) δ10.41 (br s, 1H), 8.22 (s, 2H), 3.79 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
1.41 mL
Type
catalyst
Reaction Step One
Name
Yield
76%

Synthesis routes and methods II

Procedure details

Methyl 4-hydroxy-3,5-diiodobenzoate (D254) was prepared in an analogous manner to Description 25 (D25) from commercially available 4-hydroxy-3,5-diiodobenzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
NF Maclagan, JH Wilkinson - Biochemical Journal, 1954 - ncbi.nlm.nih.gov
… The combined Na2CO3 extracts and washings were acidified without delay with acetic acid to precipitate methyl 4-hydroxy-3:5-diiodobenzoate (387 mg.), which was washed with water …
Number of citations: 30 www.ncbi.nlm.nih.gov
JH Wilkinson - Biochemical Journal, 1953 - ncbi.nlm.nih.gov
… The correction was negligible except in the case of methyl 4-hydroxy-3:5diiodobenzoate, whose corrected solubility closely approximated to the figure obtained by the preceding method…
Number of citations: 8 www.ncbi.nlm.nih.gov
M Lang, W Steglich - Synthesis, 2005 - thieme-connect.com
The synthesis of side-chain 13 C-labeled geranylgeranyl-4-hydroxybenzoic acids and geranylgeranyl-3, 4-dihydroxybenzoic acids is described. The synthesis starts from O-protected …
Number of citations: 15 www.thieme-connect.com
L Zhao, K Ghosh, YR Zheng… - The Journal of organic …, 2009 - ACS Publications
The synthesis of three endofunctionalized two-dimensional supramolecular metallacycles including two [2 + 2] rhomboids (5 and 6) and a [3 + 3] hexagon (7) is reported. The resulting …
Number of citations: 26 pubs.acs.org
Q Zhou, TM Swager - Journal of the American Chemical Society, 1995 - ACS Publications
We demonstrate herein how conjugated polymers (molecular wires) can be used tointerconnect (wire in series) receptors to produce fluorescent chemosensory systems with sensitivity …
Number of citations: 946 pubs.acs.org
C Li, Y Guo, J Lv, J Xu, Y Li, S Wang… - Journal of Polymer …, 2007 - Wiley Online Library
A new amphiphilic polymer containing pyridine units was synthesized and characterized. The solvent‐dependent conformational transition from extended transoid to helical cisoid was …
Number of citations: 8 onlinelibrary.wiley.com
K Ghosh - 2010 - search.proquest.com
Research conducted in the area of design and self-assembly of self-assembled supramolecular structures has made much progress over the last three decades. In this broad area of …
Number of citations: 0 search.proquest.com

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